molecular formula C15H13BrN2O2S B8015219 3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine

3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine

Cat. No.: B8015219
M. Wt: 365.2 g/mol
InChI Key: ZRDWTLIBTNXVOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 1036028-16-6) is a high-purity heterocyclic building block of significant interest in medicinal chemistry and drug discovery. This multifunctional scaffold is specifically valuable for the synthesis of pyrrolo[2,3-b]pyridine derivatives designed as potent kinase inhibitors. Research indicates that this chemical class demonstrates notable activity against Adaptor Associated Kinase 1 (AAK1), a cellular serine/threonine protein kinase recognized as a promising broad-spectrum antiviral target . The compound features three distinct modification sites—the bromo substituent at the 3-position, the methyl group at the 5-position, and the tosyl protecting group on the pyrrole nitrogen—enabling versatile synthetic elaboration. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, including Suzuki and Sonogashira couplings, allowing introduction of diverse aryl, heteroaryl, and alkynyl substituents . The electron-rich pyrrolo[2,3-b]pyridine core structure mimics 7-azaindole pharmacophores known to interact with kinase ATP-binding sites, while the tosyl group enhances solubility and provides stability during synthetic transformations . This building block has demonstrated particular utility in developing novel therapeutic agents targeting viral infections. Compounds derived from this scaffold have shown improved activity against dengue virus in vitro and in human primary dendritic cells, as well as unrelated viruses such as Ebola, by disrupting viral utilization of host cell trafficking machinery through AAK1 inhibition . Researchers value this compound for creating targeted libraries for kinase profiling and exploring host-directed antiviral strategies with potentially higher barriers to resistance compared to direct-acting antivirals. Please note: This product is intended for research purposes only and is not approved for human or animal consumption.

Properties

IUPAC Name

3-bromo-5-methyl-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2S/c1-10-3-5-12(6-4-10)21(19,20)18-9-14(16)13-7-11(2)8-17-15(13)18/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRDWTLIBTNXVOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC(=C3)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 5-Methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine

Reagents :

  • N-Bromosuccinimide (NBS, 1.1 eq)

  • Radical initiator (e.g., AIBN, 0.1 eq)

  • Solvent: Chloroform or CCl₄

Procedure :

  • Dissolve 5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in degassed chloroform.

  • Add NBS (1.1 eq) and AIBN (0.1 eq). Reflux under nitrogen for 4–6 hours.

  • Concentrate under reduced pressure and purify via recrystallization (ethyl acetate/hexane).

Yield : 70–85% (extrapolated from bromination of analogous structures).

Alternative Route: Bromination Followed by Tosylation

Bromination of 5-Methyl-1H-pyrrolo[2,3-b]pyridine

Reagents :

  • Bromine (Br₂, 1.1 eq) in acetic acid

  • Solvent: Acetic acid

Procedure :

  • Dissolve 5-methyl-1H-pyrrolo[2,3-b]pyridine in glacial acetic acid.

  • Add Br₂ dropwise at 0°C. Stir for 2 hours.

  • Pour into ice-water, neutralize with NaHCO₃, and extract with dichloromethane.

  • Dry and concentrate to obtain 3-bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine.

Yield : 60–75% (estimated from similar brominations).

Tosylation of 3-Bromo-5-methyl-1H-pyrrolo[2,3-b]pyridine

Follow the tosylation protocol in Section 2.1.

Overall Yield : 50–65% (two-step sequence).

Critical Analysis of Reaction Conditions

Solvent and Base Selection

  • THF vs. DMF : DMF enhances solubility of intermediates but requires rigorous drying. THF offers milder conditions but may necessitate longer reaction times.

  • Base : NaH outperforms weaker bases (e.g., K₂CO₃) in ensuring complete deprotonation of the NH group.

Bromination Efficiency

  • NBS vs. Br₂ : NBS provides better regioselectivity for 3-position bromination, while Br₂ risks over-bromination.

Analytical Data and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):
    δ 8.32 (s, 1H, Ar-H), 8.06 (d, J = 8.3 Hz, 2H, Ts-H), 7.84 (s, 1H, Ar-H), 7.47 (dd, J = 7.8, 2.6 Hz, 1H, Ar-H), 7.29 (d, J = 8.3 Hz, 2H, Ts-H), 2.38 (s, 3H, CH₃).

  • MS (ESI) : m/z 370.8 [M+H]⁺.

Purity and Yield Optimization

  • Chromatography : Silica gel (PE/EtOAc = 4:1) achieves >95% purity.

  • Recrystallization : Ethyl acetate/hexane yields crystalline product with minimal impurities.

Industrial-Scale Considerations

Cost Efficiency

  • TsCl Utilization : 1.2 eq ensures complete reaction without excess waste.

  • Solvent Recovery : THF and DMF can be recycled via distillation.

Challenges and Troubleshooting

Incomplete Tosylation

  • Cause : Insufficient base or moisture contamination.

  • Solution : Use freshly opened NaH and anhydrous solvents.

Low Bromination Yield

  • Cause : Competing side reactions at the methyl group.

  • Solution : Employ radical inhibitors and strict temperature control.

Chemical Reactions Analysis

3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-1-tosyl-1h-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of various proteases, which play a crucial role in cell growth and proliferation . This inhibition can lead to the suppression of tumor cell growth and other therapeutic effects. The compound’s structure allows it to interact with key molecules in signal transduction pathways, enhancing its selectivity and reducing toxicity to normal tissues .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Reactivity

5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine (Compound 22)
  • Structure : Bromine at position 5, methyl at position 1.
  • Synthesis : Prepared via NaH/MeI alkylation in THF (75% yield) .
  • Comparison : Lacks the tosyl group, making it less stable but more reactive for further N-functionalization. The bromine at position 5 offers a distinct site for coupling compared to the target compound’s position 3 bromine.
5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (Compound 16)
  • Structure : Bromine at position 5, iodine at position 3, tosyl at position 1.
  • Synthesis : Tosyl group introduced via NaH/tosyl chloride in THF (95% yield) .
  • Comparison : Iodine at position 3 enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) compared to bromine in the target compound. The bromine at position 5 limits substitution flexibility.
4-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (CAS 348640-07-3)
  • Structure : Bromine at position 4, tosyl at position 1.

Functional Group Variations

5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde (Compound 10)
  • Structure : Bromine at position 5, tosyl at position 1, formyl at position 3.
  • Synthesis : Formyl group introduced via Vilsmeier-Haack reaction (91% yield) .
  • Comparison : The aldehyde group at position 3 enables nucleophilic additions (e.g., Grignard reactions), whereas the target compound’s methyl group offers inertness for stability.
3-Benzyl-5-bromo-1H-pyrrolo[2,3-b]pyridine
  • Structure : Bromine at position 5, benzyl at position 3.
  • Comparison : The benzyl group increases lipophilicity, enhancing membrane permeability but reducing solubility. Absence of tosyl limits stability .

Core Heterocycle Modifications

Thieno[2,3-b]pyridine Derivatives
  • Structure : Thiophene fused to pyridine instead of pyrrole.
  • Comparison: The sulfur atom in thieno analogs alters electronic properties and enhances π-stacking interactions. These compounds exhibit kinase inhibition and antimicrobial activity, suggesting the target’s pyrrolo core could be optimized similarly .

Data Table: Key Properties of Selected Analogs

Compound Name Substituents (Positions) Yield (%) Key Reactivity/Applications Reference
3-Bromo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine Br (3), Me (5), Tosyl (1) N/A Kinase inhibitor precursor
5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine Br (5), Me (1) 75 Intermediate for N-alkylation
5-Bromo-3-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine Br (5), I (3), Tosyl (1) 95 Suzuki-Miyaura coupling
5-Bromo-1-tosyl-pyrrolo[2,3-b]pyridine-3-carbaldehyde Br (5), Tosyl (1), CHO (3) 91 Aldehyde-mediated functionalization
Thieno[2,3-b]pyridine derivatives Thiophene-pyridine core 36–96 Kinase inhibition, antimicrobial agents

Biological Activity

3-Bromo-5-methyl-1-tosyl-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound belonging to the class of pyrrolopyridines, which are known for their diverse biological activities. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in the fields of oncology and virology.

Chemical Structure and Properties

The molecular formula of this compound is C15H13BrN2O2SC_{15}H_{13}BrN_{2}O_{2}S with a molecular weight of 365.24 g/mol. Its structure features a bromine atom at the 3-position and a methyl group at the 5-position, with a tosyl group contributing to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Protease Inhibition : It has been shown to inhibit specific proteases involved in cell signaling and proliferation, making it a candidate for anticancer therapies.
  • Antiviral Activity : Research indicates that derivatives of pyrrolopyridines exhibit antiviral properties by targeting viral replication mechanisms. For instance, studies have demonstrated that similar compounds can inhibit dengue virus (DENV) replication through selective inhibition of adaptor-associated kinase 1 (AAK1) .

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description
Anticancer Inhibits proteases related to cancer cell growth.
Antiviral Exhibits activity against viruses such as DENV by inhibiting AAK1.
Antibacterial Potential antibacterial properties due to structural similarities with known antibacterial agents.
Anti-inflammatory May exhibit anti-inflammatory effects through modulation of immune responses.

Research Findings

Several studies have explored the biological activities of pyrrolopyridine derivatives, including this compound:

  • Anticancer Studies : A study demonstrated that pyrrolopyridine derivatives could effectively inhibit cancer cell lines by inducing apoptosis and blocking cell cycle progression .
  • Antiviral Efficacy : In vitro studies revealed that compounds related to this structure showed significant antiviral activity against DENV, with IC50 values in the low micromolar range .
  • Mechanistic Insights : Research indicated that these compounds could disrupt cellular pathways critical for viral entry and replication, highlighting their potential as therapeutic agents .

Case Studies

A notable case study involved the synthesis and evaluation of various pyrrolopyridine analogs, including this compound. The study focused on structure-activity relationships (SAR) to identify key functional groups responsible for enhanced biological activity. The results indicated that modifications at specific positions significantly influenced potency against cancer cells and viruses .

Q & A

Q. What in vitro assays are used to evaluate FGFR inhibition?

  • Enzyme Assays : ADP-Glo™ Kinase Assay with recombinant FGFR1–4 (IC₅₀ for compound 4h: 7–712 nM) .
  • Cell Viability : MTT assays in FGFR2-amplified SNU-16 gastric cancer cells (EC₅₀ < 100 nM for potent derivatives) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.